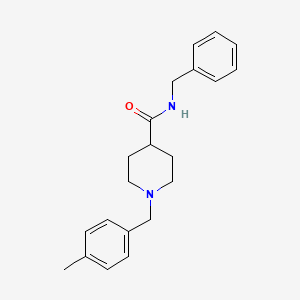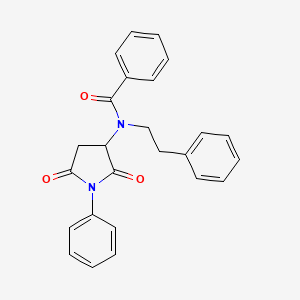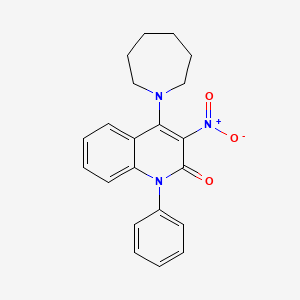
N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in the 1960s as a potential analgesic and anti-inflammatory drug. However, due to its high affinity for the dopamine transporter, it has been extensively studied for its potential use in treating drug addiction and Parkinson's disease.
作用机制
The mechanism of action of N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide involves its high affinity for the dopamine transporter. By binding to the transporter, this compound prevents the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can help reduce drug cravings and alleviate symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help reduce drug cravings and alleviate symptoms of Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory properties, although these effects are not as well studied as its effects on dopamine.
实验室实验的优点和局限性
One advantage of using N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the brain.
未来方向
There are a number of future directions for research on N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating drug addiction and Parkinson's disease. Another area of interest is its potential use in studying dopamine-related processes in the brain. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its analgesic and anti-inflammatory properties. Overall, this compound is a promising compound with a number of potential applications in scientific research.
合成方法
The synthesis of N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide is a multi-step process that involves the reaction of piperidine with benzyl chloride, followed by the reduction of the resulting benzylpiperidine with lithium aluminum hydride. The final step involves the reaction of the resulting N-benzylpiperidine with 4-methylbenzyl chloride to yield this compound.
科学研究应用
N-benzyl-1-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in treating drug addiction and Parkinson's disease. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help reduce drug cravings and alleviate symptoms of Parkinson's disease.
属性
IUPAC Name |
N-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-7-9-19(10-8-17)16-23-13-11-20(12-14-23)21(24)22-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWNQYKXMWCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2-bromo-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5010451.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5010471.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)

![3-(2-chloro-5-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5010485.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)



![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)